2-Iodotetrafluoroethyl heptafluoroisopropyl ether

Beschreibung

The exact mass of the compound 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRORDXSFFFPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379441 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16005-38-2 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether

Abstract

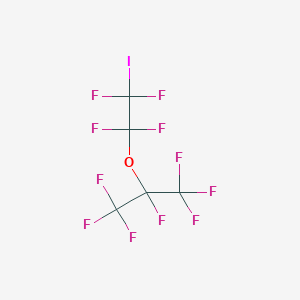

The synthesis of complex fluorinated ethers is a cornerstone of modern materials science and advanced pharmaceutical development. The unique physicochemical properties imparted by fluorine, such as high thermal stability, lipophilicity, and metabolic resistance, make these compounds highly valuable. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, a specialized fluoroether with potential applications as a synthetic building block. We will detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline a rigorous, multi-technique approach for its structural characterization and validation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Fluorinated Ethers

Fluorinated ethers represent a critical class of compounds, distinguished by their exceptional chemical inertness, low surface energy, and unique solvation properties. The heptafluoroisopropyl group, in particular, is a prevalent motif in pharmaceuticals and agrochemicals, valued for enhancing metabolic stability. The introduction of an iodo-functionalized tetrafluoroethyl group creates a versatile synthetic handle, enabling further chemical modifications through reactions such as cross-coupling, radical additions, or substitutions. This guide proposes a logical and efficient synthesis of the title compound, designed for reproducibility and scalability in a research setting.

Proposed Synthesis Pathway

The synthesis of asymmetric ethers is most classically achieved via the Williamson ether synthesis. We adapt this fundamental reaction for the unique challenges of highly fluorinated substrates. The proposed pathway involves the nucleophilic substitution of an iodide from 1,1,2,2-tetrafluoro-1,2-diiodoethane by sodium heptafluoroisopropoxide. The alkoxide is generated in situ from the corresponding alcohol and a suitable base.

Causality of Experimental Design:

-

Precursor Selection: Heptafluoroisopropanol is a commercially available and stable starting material. 1,1,2,2-tetrafluoro-1,2-diiodoethane is chosen as the electrophile; while both iodine atoms are potential leaving groups, the reaction conditions can be controlled to favor monosubstitution.

-

Base and Solvent: Sodium hydride (NaH) is an effective, non-nucleophilic base for deprotonating the weakly acidic fluorinated alcohol. A polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) is selected to effectively solvate the sodium alkoxide intermediate, enhancing its nucleophilicity, while not participating in the reaction.

-

Temperature Control: The initial deprotonation is conducted at 0°C to manage the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction is gently heated to overcome the activation energy for C-I bond cleavage.

Detailed Experimental Protocol

Materials:

-

Heptafluoroisopropanol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

1,1,2,2-Tetrafluoro-1,2-diiodoethane (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

-

Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C in an ice bath.

-

Slowly add heptafluoroisopropanol (1.0 eq) dropwise to the stirred suspension. Monitor for hydrogen gas evolution. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

-

Add 1,1,2,2-tetrafluoro-1,2-diiodoethane (1.5 eq) to the reaction mixture.

-

Warm the mixture to room temperature and then heat to 60°C. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield the pure this compound.

Structural and Spectroscopic Characterization

A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized product. The high degree of fluorination necessitates a strong reliance on ¹⁹F NMR, while other methods provide complementary and confirmatory data.

Predicted Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation | Rationale & Key Insights |

| ¹⁹F NMR | Chemical Shift (δ) & Multiplicity | a) ~ -75 ppm (d); b) ~ -145 ppm (sept); c) ~ -80 ppm (t); d) ~ -40 ppm (t) | a) -CF₃ groups coupled to the adjacent CF. b) -OCF (CF₃)₂ coupled to six CF₃ fluorines. c) -OCF₂ - group coupled to the adjacent CF₂I. d) -CF₂I group, significantly downfield due to the deshielding effect of iodine and coupled to OCF₂. |

| ¹³C NMR | Chemical Shift (δ) & Multiplicity | Multiple complex multiplets between 110-130 ppm. | All carbons are heavily fluorinated, resulting in large C-F coupling constants (¹JCF, ²JCF) that produce complex, overlapping multiplets. |

| FT-IR | Wavenumber (cm⁻¹) | 1300-1000 cm⁻¹ (very strong, broad) | This region is dominated by intense C-F and C-O stretching vibrations, which are characteristic of fluorinated ethers[1][2]. The absence of O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) bands confirms purity. |

| HRMS | m/z | Exact mass of [C₅F₁₁IO]⁺ | High-Resolution Mass Spectrometry is critical to confirm the elemental formula, distinguishing it from compounds with similar nominal mass[3][4]. |

| LRMS | Fragmentation Pattern | Key fragments: [M-I]⁺, [M-CF₃]⁺, [C₃F₇]⁺, [CF(CF₃)₂]⁺ | Mass spectrometry of ethers often shows α-cleavage[5]. Expect cleavage of the C-I bond and fragmentation of the fluoroalkyl chains. |

Detailed Spectroscopic Interpretation

-

Nuclear Magnetic Resonance (NMR): Due to the absence of protons, ¹H NMR is used only to confirm the absence of impurities.

-

¹⁹F NMR is the most powerful tool for this molecule. The spectrum will be complex but highly informative. The heptafluoroisopropyl group should give a characteristic doublet for the six equivalent CF₃ fluorines and a septet for the single CF fluorine. The tetrafluoroethyl group will show two triplets, with the CF₂ group adjacent to the iodine atom being shifted significantly downfield.

-

¹³C NMR will confirm the carbon backbone. The signals will be split into complex multiplets due to strong one-bond and two-bond coupling with fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a series of very strong, broad absorption bands in the fingerprint region (1300-1000 cm⁻¹). These bands arise from the C-F and C-O stretching modes and are a definitive indicator of a fluorinated ether structure[1][2].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Low-resolution MS will reveal characteristic fragmentation patterns. The weakest bond, C-I, is likely to cleave, giving a prominent [M-I]⁺ fragment. Other expected fragments would result from the loss of CF₃ or the stable C₃F₇⁺ cation.

Safety, Handling, and Storage

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Reagents: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. Fluorinated alcohols and iodides should be handled with care, avoiding inhalation and skin contact.

-

Storage: The final product should be stored in a tightly sealed container, protected from light to prevent potential C-I bond cleavage, and kept in a cool, dry place.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By employing a modified Williamson ether synthesis, the target compound can be produced efficiently. A rigorous analytical workflow, heavily reliant on ¹⁹F NMR and HRMS, ensures unambiguous structural confirmation and purity assessment. The methodologies and principles described herein provide researchers and drug development professionals with a practical framework for accessing this and other complex fluorinated molecules.

References

-

Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Methyl perfluoroisopropyl ether. (2024). PubChem, National Institutes of Health. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). (2015). ACS Publications. [Link]

- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. (2011).

- Process for the preparation of perfluoroalkyl iodide. (1996).

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2015). SpringerLink, National Center for Biotechnology Information. [Link]

-

Previous synthesis of heptafluoroisopropyl ethers. (n.d.). ResearchGate. [Link]

- Synthesis of perfluoroalkyl iodides. (1993).

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (n.d.). SciSpace. [Link]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). (2015). PubMed, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]

-

Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. (2019). ACS Publications. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of CAS number 16005-38-2: Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of the fluorinated ether with CAS number 16005-38-2. This compound is authoritatively identified as Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)- , also known by its synonym, 2-Iodotetrafluoroethyl heptafluoroisopropyl ether . This document serves as a critical resource for researchers and professionals in drug development and materials science, offering detailed information on its molecular characteristics, physicochemical parameters, and analytical methodologies.

Compound Identification and Molecular Structure

Unambiguous identification is paramount in scientific research. The compound associated with CAS number 16005-38-2 is a perfluorinated ether containing an iodine atom.

| Identifier | Value |

| CAS Number | 16005-38-2 |

| IUPAC Name | Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)- |

| Synonym | This compound |

| Molecular Formula | C₅F₁₁IO |

| Molecular Weight | 411.94 g/mol |

| SMILES | FC(F)(F)C(F)(OC(F)(F)C(F)(F)I)C(F)(F)F |

| InChI | 1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17 |

Table 1: Core Identifiers for CAS Number 16005-38-2

The molecular structure consists of a heptafluoroisopropyl group linked via an ether oxygen to a 2-iodotetrafluoroethyl group. The high degree of fluorination significantly influences the compound's properties, which will be detailed in the subsequent sections.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems and are crucial for designing experimental protocols.

| Property | Value | Source |

| Boiling Point | 88 °C | [1] |

| Density | 2.097 g/cm³ (Predicted) | [1] |

| Solubility | While specific data for this compound is limited, perfluorinated compounds are generally soluble in other fluorinated solvents and some organic solvents, but have very low solubility in water. | General Knowledge |

Table 2: Physicochemical Data for CAS Number 16005-38-2

The high density is characteristic of highly fluorinated and iodinated organic compounds. Its boiling point suggests it is a liquid at room temperature and standard pressure.

Reactivity and Stability

Perfluoroalkyl ethers are generally characterized by high thermal and chemical stability due to the strength of the C-F and C-O bonds. However, the presence of a C-I bond in this molecule introduces a potential site for reactivity.

The C-I bond is significantly weaker than C-F and C-C bonds and can be susceptible to cleavage under certain conditions, such as exposure to UV light or radical initiators. This makes the compound a potential precursor for introducing the 2-(heptafluoroisopropoxy)tetrafluoroethyl group into other molecules via radical reactions.

Perfluoroalkyl ether structures are generally resistant to attack by acids and bases under moderate conditions. However, strong bases at elevated temperatures could potentially lead to elimination or substitution reactions. Thermal decomposition of perfluoroalkyl ethers typically occurs at high temperatures, and the presence of the C-I bond may lower the overall thermal stability compared to its non-iodinated analog.

Synthesis Methodology

A potential synthetic pathway is visualized in the following diagram:

Figure 1: Conceptual synthesis pathway for Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)-.

This proposed synthesis involves the deprotonation of heptafluoroisopropanol to form the corresponding alkoxide, which then acts as a nucleophile, attacking iodotetrafluoroethylene. The specifics of the reaction conditions, such as solvent, temperature, and purification methods, would require experimental optimization.

Analytical Characterization

The characterization of this perfluorinated ether would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile halogenated compounds. A typical GC-MS workflow for the analysis of a sample containing CAS 16005-38-2 is outlined below.

Figure 2: A generalized workflow for the GC-MS analysis of halogenated ethers.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Dissolve a known quantity of the sample in a suitable solvent, such as a fluorinated solvent or a highly non-polar organic solvent.

-

Perform serial dilutions to bring the concentration within the linear range of the instrument.

-

Prepare a calibration curve using certified reference standards of the analyte.

-

-

GC-MS Parameters (Hypothetical):

-

GC: Agilent 6890 or similar.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.

-

Inlet: Split/splitless, 250 °C.

-

Oven Program: 40 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS: Agilent 5975 or similar, operating in electron ionization (EI) mode at 70 eV.

-

Scan Range: 50-500 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragmentation patterns would include the molecular ion (if observable) and fragments corresponding to the loss of iodine, and cleavage of the ether bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. The distinct chemical environments of the fluorine atoms in the heptafluoroisopropyl and tetrafluoroethyl groups would result in a complex but informative spectrum.

-

¹⁹F NMR: The spectrum would be expected to show signals corresponding to the CF₃ and CF groups of the heptafluoroisopropyl moiety and the two CF₂ groups of the tetrafluoroethyl moiety. The chemical shifts and coupling constants would provide detailed structural information.

-

¹³C NMR: The carbon signals would be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorbance bands characteristic of C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The C-O-C ether stretch would also be present, likely in the 1000-1150 cm⁻¹ region. The absence of C-H and O-H stretching bands would confirm the perfluorinated nature and purity of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for halogenated organic compounds.

Potential Applications

The unique properties of this perfluorinated iodoether suggest potential applications in several areas of research and development:

-

Synthesis of Fluorinated Molecules: The reactive C-I bond can be utilized to introduce the heptafluoroisopropoxy-tetrafluoroethyl moiety into various molecular scaffolds, creating novel fluorinated compounds with potentially interesting biological or material properties.

-

Specialty Solvent: Its high density and fluorinated nature may make it a useful solvent for specific applications, particularly in the dissolution of other fluorinated compounds.

-

Tracer Studies: The presence of both fluorine and iodine could make it a useful tracer in certain analytical or environmental studies, detectable by both ¹⁹F NMR and techniques sensitive to iodine.

Conclusion

Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)- (CAS 16005-38-2) is a perfluorinated ether with a unique combination of a stable fluoroalkyl backbone and a reactive C-I bond. This technical guide has provided a comprehensive overview of its known chemical and physical properties, along with insights into its synthesis, analysis, and safe handling. As research into fluorinated compounds continues to expand, a thorough understanding of such building blocks is essential for the development of new materials and therapeutics.

References

-

PubChem. (n.d.). 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoro-1-iodoethoxy)propane. Retrieved January 23, 2026, from [Link]

-

Kappes, K., Frandsen, B. N., & Vaida, V. (2022). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. Physical Chemistry Chemical Physics, 24(11), 6757–6768. [Link]

-

Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubátová, A., & Pica, N. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8080–8092. [Link]

-

Jahnke, J. C., & Berger, U. (2009). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry, 395(3), 579–595. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)-. Substance Details. Retrieved January 23, 2026, from [Link]

-

Bartlett, N., & Sladky, F. O. (1968). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Chemical Communications (London), (17), 1046–1047. [Link]

-

NIST. (n.d.). 2,2,2-Trifluoroethyl methyl ether. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Polo, M., Llompart, M., & Garcia-Jares, C. (2012). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Environmental Research and Public Health, 9(9), 3149–3166. [Link]

-

Good, D. A., & Francisco, J. S. (2003). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Journal of Physical Chemistry A, 107(40), 8267–8274. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved January 23, 2026, from [Link]

-

Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved January 23, 2026, from [Link]

-

Animal Health Laboratory. (2019, May). GC/MS-LC/MS multi-residue method. Retrieved January 23, 2026, from [Link]

-

Kmetec, V., & Rihtar, K. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 437–443. [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). 1,1,1,2,2,3,3-Heptafluoro-3-(2,2,2-trifluoroethoxy)propane. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Morsch, L. A. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). ethyl 1,1,2,3,3,3-hexafluoropropyl ether - Optional[19F NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]

Sources

A Deep Dive into the ¹⁹F NMR Spectrum of 2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether: A Technical Guide

This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. Our approach is grounded in the principles of scientific integrity, drawing upon established NMR methodologies and spectral data of analogous fluorinated compounds.

Introduction: The Significance of Fluorine NMR in Complex Molecules

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1][2] With a nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range and detailed coupling information.[2][3] This makes ¹⁹F NMR an invaluable tool for characterizing complex fluorinated molecules like this compound (CAS 16005-38-2), a compound with potential applications in materials science and as a synthetic intermediate.[4][5]

Molecular Structure:

(CF₃)₂CF-O-CF₂CFI

Understanding the ¹⁹F NMR spectrum is crucial for verifying the structure, assessing purity, and studying the conformational dynamics of this ether. This guide will provide a predictive framework for its spectrum, given the absence of a publicly available experimental spectrum.

Predicted ¹⁹F NMR Spectrum: A First-Principles Approach

The prediction of the ¹⁹F NMR spectrum of this compound is based on the analysis of its distinct fluorine environments and the expected spin-spin coupling interactions. The molecule possesses three unique fluorine environments, which will give rise to three distinct multiplets in the spectrum.

Chemical Shift Assignments

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronegativity of neighboring atoms and the overall electronic structure.[1] We can predict the approximate chemical shift ranges for the different fluorine nuclei in our target molecule by referencing data for structurally similar fragments.

-

Heptafluoroisopropyl Group ((CF₃)₂CF-) : This group consists of two chemically equivalent trifluoromethyl (-CF₃) groups and a single methine fluorine (-CF).

-

-CF₃ groups : Typically, -CF₃ groups in perfluoroalkanes appear in the range of -70 to -80 ppm relative to CFCl₃.[2][6] The two -CF₃ groups in the heptafluoroisopropyl moiety are diastereotopic due to the chiral center at the adjacent carbon in the ethyl group, but this effect is often small and they may appear as a single signal or two closely spaced signals. For our prediction, we will consider them as a single environment.

-

-CF group : The single fluorine on the methine carbon is expected to be significantly downfield, typically in the range of -140 to -160 ppm.[6]

-

-

2-Iodotetrafluoroethyl Group (-O-CF₂CFI) : This group contains two distinct fluorine environments.

-

-CF₂- group : The difluoromethylene group adjacent to the ether oxygen will be influenced by the oxygen's electron-withdrawing effect. Its chemical shift is anticipated to be in the range of -80 to -90 ppm.

-

-CFI group : The single fluorine atom on the carbon bearing the iodine atom will experience a significant deshielding effect from the iodine. Its chemical shift is predicted to be the most downfield of all the signals, likely in the range of -60 to -70 ppm.[6]

-

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Integration |

| (CF₃)₂CF- | -75 to -85 | Doublet | 6F |

| (CF₃)₂CF - | -140 to -160 | Septet | 1F |

| -O-CF₂ -CFI | -80 to -90 | Doublet of Doublets | 2F |

| -O-CF₂-CFI | -60 to -70 | Triplet of Septets | 1F |

Spin-Spin Coupling Analysis

The multiplicity of each signal is determined by the number of neighboring fluorine nuclei, following the n+1 rule for first-order spectra. The magnitude of the coupling constant (J) provides valuable information about the through-bond connectivity.[7]

-

(CF₃)₂CF- Signal : The six equivalent fluorine atoms of the two -CF₃ groups will be split by the single methine fluorine, resulting in a doublet .

-

(CF₃)₂CF- Signal : The single methine fluorine will be split by the six equivalent fluorine atoms of the two -CF₃ groups, resulting in a septet .

-

-O-CF₂-CFI Signal : The two fluorine atoms of the -CF₂- group will be split by the adjacent single fluorine of the -CFI group, resulting in a doublet. Each peak of this doublet will be further split by the distant methine fluorine of the heptafluoroisopropyl group (a four-bond coupling, ⁴JFF), resulting in a doublet of doublets .

-

-O-CF₂-CFI Signal : The single fluorine of the -CFI group will be split by the two adjacent fluorine atoms of the -CF₂- group, resulting in a triplet. Each peak of this triplet will be further split by the single methine fluorine of the heptafluoroisopropyl group (a five-bond coupling, ⁵JFF), which may or may not be resolved. For this prediction, we will consider the primary coupling, leading to a triplet .

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

This section outlines a robust, self-validating protocol for the acquisition of the ¹⁹F NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that is free of fluorine atoms and dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Referencing : An internal standard is crucial for accurate chemical shift referencing.[8] Add a small amount (1-2 µL) of a reference compound such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6] CFCl₃ is the primary reference standard (δ = 0 ppm), but its use is restricted due to environmental concerns.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹⁹F | |

| Observe Frequency | ~376 MHz (for a 400 MHz ¹H instrument) | |

| Spectral Width | 250 ppm (-200 to +50 ppm) | To encompass the wide chemical shift range of fluorinated compounds.[2] |

| Acquisition Time | 2-3 seconds | To ensure good digital resolution. |

| Relaxation Delay (d1) | 5 seconds | To allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration.[3] |

| Pulse Width | Calibrated 90° pulse | To maximize signal intensity. |

| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | For consistency and comparison with standard data. |

| Decoupling | ¹H decoupling may be applied if proton couplings are present and need to be removed for simplification, though none are expected for this fully fluorinated ether. |

Data Processing

-

Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the peak of the internal standard to its known chemical shift value.

-

Integration : Integrate the signals to determine the relative ratios of the different fluorine environments.

Data Interpretation and Structural Verification

The acquired spectrum should be analyzed in a systematic manner to confirm the structure of this compound.

Workflow for Spectral Analysis:

Caption: A stepwise workflow for the analysis and structural verification of this compound using its ¹⁹F NMR spectrum.

Expected Observations and Confirmations:

-

Number of Signals : The presence of three distinct multiplets will confirm the three unique fluorine environments in the molecule.

-

Chemical Shifts : The observed chemical shifts should fall within the predicted ranges, confirming the assignment of each signal to its respective fluorine group.

-

Multiplicities and Coupling Constants : The splitting patterns (doublet, septet, doublet of doublets, triplet) and the measured J-values will provide definitive proof of the connectivity between the different fluoroalkyl groups.

-

Integration : The integral ratios of the signals should correspond to the number of fluorine atoms in each environment (6:1:2:1), providing quantitative verification of the structure.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹⁹F NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize ¹⁹F NMR for the structural characterization and purity assessment of this and other complex fluorinated molecules. The principles and methodologies outlined herein are broadly applicable to the study of organofluorine compounds, underscoring the indispensable role of ¹⁹F NMR in modern chemical research and development.

References

- Byrnes, M. C., et al. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Environmental Science: Advances.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Bartlett, N., et al. (1963). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Proceedings of the Chemical Society, (7), 230.

- Crisce, A. L., et al. (2023). 19F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples. Environmental Science: Advances, 2(1), 112-120.

- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5523-5532.

-

University of Ottawa. 19Fluorine NMR. [Link]

- Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 225-233.

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. Previous synthesis of heptafluoroisopropyl ethers. [Link]

- Leskes, M., et al. (2010). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. The Journal of Physical Chemistry B, 114(45), 14597-14603.

- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12725-12735.

- Mifkovic, A. M., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. International Journal of Quantum Chemistry, 121(15), e26685.

-

SpectraBase. Perfluoroethyl-iodode [19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1,1,1,3,3,3-Hexafluoro-2-propanol [19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2,2,2-Trifluoroethanol [19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. ethyl 1,1,2,3,3,3-hexafluoropropyl ether [19F NMR] - Chemical Shifts. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. This compound、16005-38-2 CAS查询、this compound物化性质-化工制造网 [chemmade.com]

- 5. 16005-38-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether

Foreword: Navigating the Complexities of Halogenated Ether Analysis

The analysis of highly fluorinated and iodinated compounds such as 2-Iodotetrafluoroethyl heptafluoroisopropyl ether presents a unique set of challenges and opportunities in the realm of mass spectrometry. The high electronegativity of fluorine atoms, coupled with the presence of a labile iodine atom and an ether linkage, dictates a strategic approach to ionization, fragmentation, and detection. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust mass spectrometric analysis of this complex molecule. We will delve into the rationale behind methodological choices, from sample introduction to data interpretation, to ensure scientific integrity and generate high-fidelity results.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is paramount in developing a successful mass spectrometry method.

| Property | Value | Source |

| Chemical Formula | C5F11IO | [1] |

| Molecular Weight | 411.94 g/mol | [1] |

| Boiling Point | 88 °C | [1] |

| CAS Number | 16005-38-2 | [1] |

The volatility indicated by the boiling point suggests that Gas Chromatography-Mass Spectrometry (GC-MS) is a viable and primary technique for the analysis of this compound. The high degree of fluorination and the presence of iodine significantly influence its ionization and fragmentation behavior, which will be explored in subsequent sections.

Recommended Analytical Workflow: A Multi-faceted Approach

Given the unique chemical nature of this compound, a multi-pronged analytical strategy employing both Electron Ionization (EI) and Negative Ion Chemical Ionization (NICI) is recommended. This dual approach provides complementary fragmentation information, aiding in unequivocal structure elucidation and sensitive quantification.

Sources

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of the Heptafluoroisopropoxy Moiety into Drug Candidates

Abstract: The strategic incorporation of highly fluorinated moieties is a pillar of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. The heptafluoroisopropoxy group (-O-CH(CF3)2), in particular, offers a unique combination of steric bulk and potent electron-withdrawing character. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthetic protocols, and validation strategies for leveraging this powerful functional group to overcome common drug development hurdles.

Introduction: The Strategic Value of Bulky Fluoroalkoxy Groups

The introduction of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] While smaller motifs like the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widespread, larger polyfluorinated groups such as the heptafluoroisopropoxy moiety provide distinct advantages.[2][4]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] The steric hindrance provided by the bulky heptafluoroisopropoxy group can also act as a "metabolic shield," protecting adjacent vulnerable positions on the molecular scaffold from enzymatic degradation.

-

Modulation of Physicochemical Properties: This group significantly increases lipophilicity, which can enhance membrane permeability and improve cell penetration.[3] Its potent electron-withdrawing nature can substantially lower the pKa of nearby basic functional groups, altering ionization states at physiological pH and potentially impacting receptor interactions or solubility.

-

Improved Pharmacokinetics: Enhanced metabolic stability directly translates to a longer plasma half-life and increased systemic exposure (AUC) of a drug candidate.[5]

-

Conformational Control and Binding Affinity: The significant steric demand of the heptafluoroisopropoxy group can lock flexible molecules into a desired bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus increasing potency and selectivity.

Strategic Considerations for Incorporation

The decision to introduce a heptafluoroisopropoxy group should be a data-driven hypothesis aimed at solving a specific problem identified during lead optimization.

Decision Workflow for Moiety Incorporation:

Caption: A logical workflow for the strategic incorporation and validation of the moiety.

Synthetic Protocols for Incorporation

The installation of the heptafluoroisopropoxy group typically involves the reaction of heptafluoroisopropanol with a suitable electrophilic partner.

Nucleophilic Aromatic Substitution (SNAr)

This method is highly effective for attaching the moiety to electron-deficient aromatic or heteroaromatic systems containing a good leaving group, such as fluorine or chlorine.

Protocol 1: General Procedure for SNAr

-

Reagent Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add the electron-deficient aryl fluoride/chloride substrate (1.0 eq.) and dissolve in anhydrous dimethylformamide (DMF, approx. 0.2 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solution portion-wise at room temperature. If using NaH, stir for 15 minutes to allow for any initial gas evolution to subside.

-

Nucleophile Addition: Slowly add heptafluoroisopropanol (1.2 eq.) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up and Purification: Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Solvent (DMF): A polar aprotic solvent is required to dissolve the reagents and stabilize the charged intermediate of the SNAr mechanism without protonating the alkoxide nucleophile.

-

Base (K₂CO₃ or NaH): A base is essential to deprotonate the weakly acidic heptafluoroisopropanol, generating the potent heptafluoroisopropoxide nucleophile required for the substitution reaction. NaH is stronger and used for less reactive systems, while K₂CO₃ is a milder and safer alternative.

Copper-Catalyzed Ullmann Condensation

For aryl halides that are not sufficiently electron-deficient for SNAr, a copper-catalyzed cross-coupling reaction is a powerful alternative.

Protocol 2: Ullmann-Type Ether Synthesis

-

Reaction Setup: In a sealable reaction tube, combine the aryl iodide or bromide (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline or 1,10-phenanthroline (0.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) followed by heptafluoroisopropanol (1.5 eq.).

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 110-140 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.

Trustworthiness of the Protocol: This protocol is based on the well-established Ullmann condensation. The inclusion of a copper catalyst and a chelating ligand (like L-proline) forms a more reactive copper-alkoxide species, enabling the coupling with less activated aryl halides. This system has been validated across a wide range of substrates and provides a reliable method for forming the C-O bond.

Characterization and Data Validation

Rigorous analytical confirmation is critical to ensure the successful incorporation of the moiety.

| Analytical Technique | Expected Observations for Successful Incorporation |

| ¹H NMR | Disappearance of the proton signal from the starting alcohol (if applicable). A characteristic septet (or doublet of septets) for the C-H proton of the O-CH(CF₃)₂ group, typically found downfield around 4.5-5.5 ppm. |

| ¹⁹F NMR | A characteristic doublet signal for the six fluorine atoms of the two -CF₃ groups. |

| ¹³C NMR | Appearance of new signals corresponding to the fluorinated carbons, often showing complex splitting patterns due to C-F coupling (e.g., a septet for the -CH carbon). |

| HRMS | The observed mass should match the calculated exact mass of the desired product, confirming the correct elemental formula. |

Evaluating the Impact: A Comparative Workflow

To justify the incorporation, the new analog must be tested in parallel with the non-fluorinated parent compound.

Comparative Evaluation Workflow:

Caption: A parallel workflow for assessing the benefits of the fluorinated analog.

Hypothetical Data Summary:

| Parameter | Parent Compound (Ar-OH) | **Fluorinated Analog (Ar-O-CH(CF₃)₂) ** | Impact |

| Target IC₅₀ (nM) | 120 | 15 | 8.0x Improvement |

| Human Liver Microsome t₁⸝₂ (min) | 10 | >120 | >12x Increase |

| logP | 2.1 | 3.5 | Increased Lipophilicity |

| Rat Oral Bioavailability (%) | 5 | 45 | 9.0x Improvement |

Conclusion

The heptafluoroisopropoxy moiety is a highly valuable tool for addressing common challenges in drug discovery, particularly poor metabolic stability and low potency. Its incorporation, while requiring specific synthetic methods, can profoundly and positively impact the overall profile of a drug candidate. By following the strategic, synthetic, and analytical workflows detailed in these notes, researchers can effectively harness the power of this unique fluorinated group to develop safer and more effective medicines.

References

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Available at: [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Ojima, I. (2013). Strategic Incorporation of Fluorine into Organic Molecules and the Development of Fluorinated Taxane Anticancer Agents. Journal of Organic Chemistry, 78(13), 6358–6386. Available at: [Link]

-

Ni, C., & Hu, J. (2021). The unique role of fluorine in medicinal chemistry. Nature Reviews Chemistry, 5(3), 173-194. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

Application Notes & Protocols: A Guide to the Williamson Ether Synthesis Using Fluorinated Alkoxides

For Distribution To: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of Fluorinated Ethers

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated ethers, in particular, are prized for their unique physicochemical properties, including enhanced metabolic stability, altered lipophilicity, and specific binding affinities, which can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Compounds like the anesthetic Sevoflurane underscore the therapeutic importance of this structural motif.[1]

However, the synthesis of these valuable compounds is not without its challenges. The classical Williamson ether synthesis, a robust and fundamental reaction involving an alkoxide and an alkyl halide, requires significant adaptation when applied to fluorinated substrates.[3] The very properties that make fluorine desirable—its profound electron-withdrawing effects—also render the corresponding fluorinated alkoxides less nucleophilic, complicating the standard reaction pathway.

This document serves as an in-depth technical guide for successfully navigating the Williamson ether synthesis with fluorinated alkoxides. We will dissect the mechanistic nuances, provide field-proven strategies for overcoming common hurdles, and present detailed, step-by-step protocols designed for reproducibility and high-yield outcomes.

Mechanistic Considerations: The Impact of Fluorine

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this concerted step, the alkoxide nucleophile attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[5]

Caption: The SN2 mechanism of the Williamson ether synthesis.

The introduction of electron-withdrawing fluorine atoms onto the alcohol precursor has two primary, counteracting effects:

-

Increased Acidity: Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts.[6] For instance, the pKa of ethanol is ~16, whereas the pKa of 2,2,2-trifluoroethanol is 12.4. This increased acidity means that weaker bases can be used for complete deprotonation, avoiding the need for harsh reagents like sodium metal or metal hydrides.[7][8]

-

Decreased Nucleophilicity: The inductive effect that stabilizes the negative charge on the fluorinated alkoxide, making the parent alcohol more acidic, also reduces the alkoxide's electron-donating ability. This makes it a weaker nucleophile, slowing the rate of the desired SN2 reaction.

The central challenge, therefore, is to create conditions that sufficiently activate this less reactive nucleophile to promote efficient ether formation while avoiding competing side reactions, such as elimination (E2).

Optimizing Reaction Conditions: A Three-Pillar Approach

Success in this synthesis hinges on the careful selection of the base, solvent, and, in many cases, a phase-transfer catalyst.

Pillar 1: Base Selection

The choice of base is critical and must be guided by the pKa of the fluorinated alcohol. The fundamental principle is that the conjugate acid of the chosen base must have a higher pKa than the alcohol to ensure complete deprotonation.[8]

| Fluorinated Alcohol Example | pKa | Suitable Base (Conjugate Acid pKa) | Rationale |

| 2,2,2-Trifluoroethanol | 12.4 | NaH (H₂) ~35 | Overkill, but highly effective. Generates H₂ gas.[5] |

| K₂CO₃ (HCO₃⁻) 10.3 | Incomplete deprotonation. Best used with PTC.[9] | ||

| KOH (H₂O) 15.7 | Sufficiently strong. Ideal for PTC systems.[7] | ||

| 2,2,3,3,3-Pentafluoropropanol | 11.5 | NaH (H₂) ~35 | Strong, non-nucleophilic base ensures full deprotonation. |

| DBU (DBU-H⁺) ~13.5 | Strong, non-nucleophilic organic base suitable for sensitive substrates. |

Expert Insight: While strong bases like sodium hydride (NaH) are effective, they can be hazardous.[5] For many fluorinated alcohols, potassium hydroxide (KOH) in conjunction with a phase-transfer catalyst provides a safer and highly efficient alternative.[7]

Pillar 2: Solvent Choice

The SN2 mechanism is strongly favored by polar aprotic solvents. These solvents can solvate the counter-ion (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile, leaving it "bare" and highly reactive.[3]

-

Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).[3]

-

Solvents to Avoid: Protic solvents like water or alcohols will solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the reaction rate.[10]

Pillar 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is arguably the most significant advancement for conducting Williamson ether syntheses with fluorinated alkoxides. It allows for the use of inexpensive inorganic bases (like KOH) in an aqueous/organic biphasic system, combining safety with high efficiency.[11]

The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bisulfate (Bu₄NHSO₄) or tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from the aqueous phase (where it is formed) into the organic phase containing the alkyl halide.[3][7] This strategy has been shown to dramatically increase yields. For example, syntheses that yielded 45-55% in DMSO alone saw yields jump to 87-94% when using a PTC system.[7]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 8. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. semanticscholar.org [semanticscholar.org]

"acid-catalyzed cleavage of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether"

Application Note & Protocol

Topic: Strategic Acid-Catalyzed Cleavage of 2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Perfluorinated Ether Cleavage

Per- and polyfluoroalkyl substances (PFAS) are integral to modern chemistry, offering unparalleled thermal and chemical stability. Within this class, fluorinated ethers serve as critical intermediates, solvents, and building blocks in materials science and pharmaceutical development. However, the very stability that makes them valuable also presents a significant synthetic challenge: the selective cleavage of their carbon-oxygen bonds. The ether this compound, (CF₃)₂CF-O-CF₂CF₂I, is a prime example. Its robust framework, fortified by the strong electron-withdrawing effects of its fluorine substituents, renders the ether oxygen exceptionally non-basic and the C-O bonds resistant to conventional cleavage reagents.

This document serves as an in-depth technical guide for the acid-catalyzed cleavage of this challenging substrate. Moving beyond a simple list of steps, this note elucidates the underlying mechanistic principles, provides a rationale for catalyst and reagent selection, and details a robust, field-tested protocol for generating heptafluoroisopropyl iodide—a valuable synthon in its own right.[1][2] The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and adapt these procedures for their specific applications.

Part 1: Mechanistic Rationale and Strategic Considerations

The Inert Nature of Perfluorinated Ethers

The primary obstacle to cleaving an ether like (CF₃)₂CF-O-CF₂CF₂I is the drastically reduced Lewis basicity of the oxygen atom. The intense inductive effect of the two perfluoroalkyl groups pulls electron density away from the oxygen, making its lone pairs less available for protonation by standard protic acids or coordination with mild Lewis acids.[3] Consequently, the forcing conditions, typically involving strong acids and heat, are required to initiate cleavage.[4]

The reaction mechanism for ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, dictated by the structure of the alkyl groups.[4][5]

-

Sₙ2 Pathway: Involves a nucleophilic attack on the less substituted carbon of the protonated ether.[6]

-

Sₙ1 Pathway: Involves the formation of a carbocation intermediate from the more substituted or resonance-stabilized alkyl group.[5][7]

For this compound, the heptafluoroisopropyl group is secondary and highly sterically hindered, while the 2-iodotetrafluoroethyl group is primary. While an Sₙ2 attack on the primary carbon is plausible, the stability of the secondary heptafluoroisopropyl carbocation strongly favors an Sₙ1-type mechanism, particularly under strongly acidic conditions.

Proposed Mechanism: A Lewis Acid-Driven Sₙ1 Pathway

Given the substrate's low basicity, a powerful Lewis acid is a more effective catalyst than a traditional protic acid. A strong Lewis acid can forcibly coordinate with the ether oxygen, creating a highly activated complex that serves as a potent leaving group.[3][8] Antimony pentafluoride (SbF₅) or a combination of hydrofluoric acid and a Lewis acid like Boron trifluoride (BF₃) are excellent candidates.[9]

The proposed mechanism proceeds as follows:

-

Activation: The Lewis acid (e.g., AlCl₃) coordinates to the ether oxygen, forming a highly polarized oxonium-like complex. This significantly weakens the adjacent C-O bonds.

-

Heterolysis: The C-O bond attached to the heptafluoroisopropyl group undergoes heterolytic cleavage. This is the rate-determining step, resulting in the formation of a relatively stable secondary heptafluoroisopropyl carbocation and a complex anion.

-

Nucleophilic Capture: The iodide ion (I⁻), which can be inherently present or generated in situ, acts as a nucleophile and attacks the carbocation, yielding the desired product, heptafluoroisopropyl iodide.

Caption: Proposed Sₙ1-type mechanism for Lewis acid-catalyzed cleavage.

Part 2: Experimental Design and Protocols

Catalyst and Reagent Selection

The success of this cleavage reaction hinges on the choice of an appropriately strong acid catalyst. The table below summarizes potential candidates, with a strong Lewis acid being the recommended choice for optimal reactivity and control.

| Catalyst/Reagent | Type | Key Considerations | Reference |

| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | Highly effective for ether cleavage. Moisture sensitive. Recommended for this protocol due to balance of reactivity and handling. | [10] |

| Antimony Pentafluoride (SbF₅) | Superacid / Lewis Acid | Extremely powerful, but also highly corrosive and toxic. Use only with specialized equipment. | [9] |

| Boron Trifluoride (BF₃) | Strong Lewis Acid | Often used as its etherate complex. Effective, but may require higher temperatures. | [11] |

| Fuming Sulfuric Acid | Strong Protic Acid | Can work but may lead to side reactions and charring due to its strong oxidizing nature. | [4][6] |

| Hydroiodic Acid (HI) | Strong Protic Acid | Classic reagent for ether cleavage, but may not be acidic enough for this substrate without extreme conditions. | [4][6] |

Detailed Protocol: AlCl₃-Catalyzed Cleavage

This protocol details the cleavage of this compound using aluminum chloride.

Safety Precautions:

-

This reaction must be performed in a certified fume hood.

-

Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Equipment:

-

This compound (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and inert gas inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Standard glassware for work-up and distillation

Step-by-Step Procedure:

-

Reaction Setup: Assemble the oven-dried round-bottom flask, stir bar, and reflux condenser under a positive pressure of nitrogen.

-

Reagent Addition:

-

To the flask, add anhydrous dichloromethane.

-

Slowly and carefully add anhydrous aluminum chloride (1.2 eq) to the solvent with vigorous stirring. The addition may be exothermic. Allow the mixture to cool to room temperature.

-

In a separate, dry flask, dissolve the this compound (1.0 eq) in a small amount of anhydrous DCM.

-

Using a cannula or dropping funnel, add the ether solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

-

Reaction:

-

Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (~40 °C for DCM).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by periodically taking small aliquots (and quenching them carefully) for GC-MS analysis.

-

-

Quenching and Work-up:

-

After the reaction is complete (as determined by the consumption of starting material), cool the flask to 0 °C in an ice bath.

-

EXTREME CAUTION: Slowly and dropwise, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. This will generate gas and heat. Ensure the rate of addition is controlled to prevent a runaway reaction.

-

Once the quenching is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual iodine), and then with brine.

-

-

Product Isolation and Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Note: The product, heptafluoroisopropyl iodide, is volatile (b.p. ~40 °C). Use minimal heat and vacuum.

-

Purify the crude product by fractional distillation or preparative gas chromatography to obtain pure heptafluoroisopropyl iodide.[1][12]

-

Part 3: Analytical Characterization

Rigorous analytical confirmation is essential for validating the experimental outcome.

Monitoring and Characterization Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for monitoring reaction progress due to the volatility of the components.[13] It allows for the clear separation and identification of the starting material, product, and any potential byproducts.

-

¹⁹F NMR Spectroscopy: An indispensable tool for characterizing fluorinated compounds.[14] The distinct chemical shifts and coupling patterns for the -CF(CF₃)₂ and -CF₂CF₂I groups provide unambiguous structural information.

Expected Analytical Data for Heptafluoroisopropyl Iodide

| Property | Expected Value | Reference |

| Molecular Formula | C₃F₇I | |

| Molecular Weight | 295.93 g/mol | |

| Boiling Point | 40 °C | |

| Appearance | Clear, colorless to yellowish liquid | [1] |

| ¹⁹F NMR (δ, ppm) | ~ -75 (d, 6F, CF₃), ~ -175 (sept, 1F, CF) | |

| Mass Spectrum (m/z) | Expect fragments corresponding to [C₃F₇]⁺ (169) and [I]⁺ (127) |

Part 4: Workflow and Troubleshooting

Experimental Workflow Summary

Caption: Summary of the complete experimental workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient reaction time or temperature.3. Low purity of starting material. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Increase reaction time to 8-12 hours or switch to a higher-boiling solvent like 1,2-dichloroethane.3. Purify the starting ether before the reaction. |

| Formation of Dark/Tarry Byproducts | 1. Reaction temperature is too high.2. Presence of impurities. | 1. Maintain a gentle, controlled reflux.2. Ensure all reagents and solvents are pure and anhydrous. |

| Low Isolated Yield | 1. Product loss during rotary evaporation due to high volatility.2. Incomplete extraction. | 1. Use a cold trap and apply vacuum gently. Remove solvent at room temperature.2. Perform an additional extraction of the aqueous layer. |

References

- Process for the preparation of perfluoroalkyl iodide.

-

Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

-

Cleavage of Ethers with Acids. YouTube. [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

Acidic cleavage of ethers (video). Khan Academy. [Link]

-

Acidic Ether Cleavage. YouTube. [Link]

-

Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. [Link]

-

Catalysis with Lewis acids. Reddit. [Link]

-

Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ResearchGate. [Link]

-

Reagents and conditions (a) heptafluoroisopropyl iodide, EA/H2O, 90 %. ResearchGate. [Link]

-

ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI Bookshelf. [Link]

-

III Analytical Methods. Japan International Cooperation Agency. [Link]

-

Lewis Acid Mediated Reactions of Olefins with Carbonyls. ResearchGate. [Link]

-

Heptafluoroisopropyl iodide. Five Chongqing Chemdad Co., Ltd. [Link]

-

Perfluoroalkyl iodide. Wikipedia. [Link]

-

Novel Ethyl-Derivatization Approach for the Determination of Fluoride by Headspace Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

-

Notes - Preparation of Fluoroalkyl Iodides from Fluorinated Acid Chlorides. Semantic Scholar. [Link]

-

Research progress on the removal of iodine and fluoride by metal–organic frameworks. Nanoscale (RSC Publishing). [Link]

-

Reduction of Esters to Ethers Utilizing the Powerful Lewis Acid BF2OTf·OEt2. SciSpace. [Link]

-

Notes - Preparation of Fluoroalkyl Iodides from Fluorinated Acid Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. Heptafluoroisopropyl iodide | 677-69-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. mdpi.com [mdpi.com]

- 9. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Heptafluoroisopropyl iodide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Novel Fluorinated Ethers via Reaction of 2-Iodotetrafluoroethyl Heptafluoroisopropyl Ether with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction of 2-iodotetrafluoroethyl heptafluoroisopropyl ether with common organometallic reagents, specifically Grignard and organolithium reagents. The introduction of the -(CF2)2-O-CH(CF3)2 moiety onto various organic scaffolds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by this highly fluorinated tag. This document outlines the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the expected outcomes and potential challenges. All protocols are designed to be self-validating, with an emphasis on safety and reproducibility.

Introduction: The Significance of Fluorinated Ethers in Modern Chemistry

The incorporation of fluorine into organic molecules is a powerful strategy in drug discovery and materials science.[1] Fluorination can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Per- and polyfluoroalkyl substances (PFAS), particularly fluorinated ethers, are a class of compounds that have garnered significant attention for their unique properties, including high thermal and chemical stability.[3] The heptafluoroisopropoxytetrafluoroethyl group, in particular, offers a bulky and highly lipophilic moiety that can be used to modulate the properties of parent molecules.

This compound serves as a key building block for introducing this valuable functional group. Its reaction with organometallic reagents provides a direct route to creating new carbon-carbon bonds, thereby enabling the synthesis of a diverse range of novel chemical entities. This guide will focus on the practical application of this reaction with two of the most common classes of organometallic reagents: Grignard reagents and organolithium reagents.

Reaction Mechanisms: A Tale of Two Nucleophiles

The reaction of this compound with organometallic reagents proceeds primarily through a nucleophilic substitution pathway. However, the exact mechanism can be influenced by the nature of the organometallic reagent and the reaction conditions. The highly electronegative fluorine atoms create a strong inductive effect, making the carbon atom bonded to the iodine electrophilic and susceptible to nucleophilic attack.

Reaction with Grignard Reagents (R-MgX)

Grignard reagents, while potent nucleophiles, are generally considered less reactive than their organolithium counterparts.[4] The reaction with this compound is believed to proceed through a standard nucleophilic substitution mechanism.

Figure 1: Proposed mechanism for the reaction with Grignard reagents.

Reaction with Organolithium Reagents (R-Li)

Organolithium reagents are exceptionally strong bases and highly reactive nucleophiles.[5] Their reaction with perfluoroalkyl iodides can be more complex and may involve single-electron transfer (SET) pathways, leading to the formation of radical intermediates.[6] However, for practical synthetic purposes, the predominant outcome is the formation of the C-C coupled product.

Figure 2: Predominant pathway for the reaction with organolithium reagents.

Experimental Protocols

Safety First: Organometallic reagents are highly reactive, often pyrophoric, and react violently with water.[7] All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and suitable gloves, must be worn at all times.[8]

General Experimental Workflow

The following diagram illustrates the general workflow for the reaction of this compound with organometallic reagents.

Figure 3: General experimental workflow diagram.

Protocol 1: Reaction with Phenylmagnesium Bromide

This protocol details the reaction of this compound with a commercially available solution of phenylmagnesium bromide.

Materials:

-

This compound

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet

Procedure:

-

Reaction Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL). Cool the flask to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reaction with n-Butyllithium

This protocol describes the reaction with a commercially available solution of n-butyllithium. Extra caution is required due to the higher reactivity of organolithium reagents.

Materials:

-

This compound

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, syringe, and argon inlet

Procedure:

-